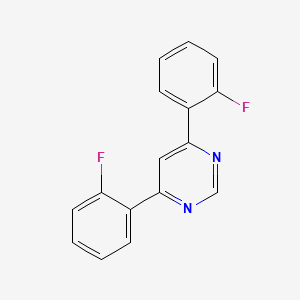

4,6-Bis(2-fluorophenyl)pyrimidine

Description

Propriétés

Formule moléculaire |

C16H10F2N2 |

|---|---|

Poids moléculaire |

268.26 g/mol |

Nom IUPAC |

4,6-bis(2-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C16H10F2N2/c17-13-7-3-1-5-11(13)15-9-16(20-10-19-15)12-6-2-4-8-14(12)18/h1-10H |

Clé InChI |

DSQBFDYWMKNVAS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC(=NC=N2)C3=CC=CC=C3F)F |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 4,6-Bis(2-fluorophenyl)pyrimidine

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

One of the most effective and widely used methods to synthesize this compound involves the Suzuki-Miyaura cross-coupling reaction. This method couples halogenated pyrimidine derivatives with 2-fluorophenylboronic acid under palladium catalysis.

General Procedure

- Starting Materials: 2,4,6-Trichloropyrimidine or 2,4-dichloropyrimidine derivatives.

- Coupling Partner: 2-Fluorophenylboronic acid.

- Catalyst: Palladium acetate (Pd(OAc)2).

- Ligand: Triphenylphosphine (PPh3).

- Base: Sodium carbonate (Na2CO3) aqueous solution (1 M).

- Solvent: Tetrahydrofuran (THF).

- Atmosphere: Nitrogen.

- Temperature: Reflux (approximately 66 °C for THF).

- Reaction Time: 3 to 6 hours.

Reaction Details and Workup

- The halogenated pyrimidine (e.g., 1.00 g, 5.45 mmol) is dissolved in THF (9 mL).

- An excess of 2-fluorophenylboronic acid (usually twice the molar amount) is added.

- Pd(OAc)2 (about 0.11 mmol) and PPh3 (about 0.16 mmol) are introduced.

- 1 M Na2CO3 (9 mL) is added as the base.

- The mixture is stirred under reflux with nitrogen for 3–6 hours.

- After completion, the solvent is removed under vacuum.

- The reaction mixture is extracted with dichloromethane (CH2Cl2) multiple times.

- The organic layer is washed with water, dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using petroleum ether (bp 40–60 °C)/CH2Cl2 mixtures as eluents.

Yields and Characterization

- The products are typically isolated as white solids.

- Yields for similar bis-aryl pyrimidines are reported around 70–90%.

- Characterization includes ^1H NMR, elemental analysis, and melting point determination.

Example from Literature

In a study by Giacchello et al. (2024), the synthesis of bis(aryl)pyrimidines via Suzuki coupling was described with detailed experimental conditions very similar to the above procedure, achieving high yields and purity of the products.

Condensation Methods Involving Pyrimidine Precursors

Although less directly reported for this compound, condensation methods involving the reaction of substituted chalcones or related intermediates with amidine or guanidine derivatives can lead to pyrimidine ring formation with aryl substituents.

- For example, substituted 3-(2-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives have been reacted with thiourea under reflux in ethanol to yield substituted pyrimidine-2(1H)-thione derivatives.

- Such methods may be adapted for the synthesis of this compound by selecting appropriate precursors and reaction conditions.

Summary of Key Reaction Parameters and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2,4,6-Trichloropyrimidine or 2,4-dichloropyrimidine | Commercially available or synthesized |

| Coupling partner | 2-Fluorophenylboronic acid | Used in slight excess |

| Catalyst | Palladium acetate (Pd(OAc)2) | ~2 mol% relative to substrate |

| Ligand | Triphenylphosphine (PPh3) | ~3 mol% relative to substrate |

| Base | Sodium carbonate (Na2CO3), aqueous 1 M | Neutralizes boronic acid byproducts |

| Solvent | Tetrahydrofuran (THF) | Anhydrous preferred |

| Atmosphere | Nitrogen | Prevents oxidation of catalyst |

| Temperature | Reflux (~66 °C) | Ensures sufficient energy for coupling |

| Reaction time | 3–6 hours | Monitored by TLC or other analytical methods |

| Workup | Extraction with CH2Cl2, washing, drying, chromatography | Purification to isolate pure product |

| Yield | 70–90% | High yields reported in literature |

Research Findings and Analysis

- The Suzuki-Miyaura cross-coupling is the most reliable and efficient method for synthesizing this compound, providing high yields and purity.

- Reaction conditions are mild, and the use of palladium catalysts with appropriate ligands ensures selective coupling at the 4 and 6 positions of the pyrimidine ring.

- Alternative condensation methods are more complex and less commonly employed for this specific compound but may be useful for derivatives or related structures.

- Purification by column chromatography using petroleum ether and dichloromethane mixtures is standard to obtain analytically pure compounds.

- Characterization by ^1H NMR and elemental analysis confirms the structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Bis(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents and conditions used .

Applications De Recherche Scientifique

4,6-Bis(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Biological Studies: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4,6-Bis(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s fluorine atoms enhance its binding affinity and specificity to the target molecules .

Comparaison Avec Des Composés Similaires

Halogen-Substituted Pyrimidine Derivatives

Key Observations :

- Substituent Position : 4-Fluorophenyl derivatives exhibit optimal dihedral angles (≤10°) for π-π stacking, whereas 2-fluorophenyl groups may disrupt coplanarity due to steric effects, reducing intermolecular interactions .

- Halogen Type : Chlorine substituents (e.g., in 4,6-bis(4-chlorophenyl)pyrimidine) enhance lipophilicity and receptor-binding affinity, as seen in RAGE inhibition (IC₅₀ = 0.8 μM for analog 59) . Fluorine, being electronegative, improves metabolic stability and bioavailability .

Functional Group Variations

Key Observations :

- Electron-Donating Groups: Diphenylamino substituents (e.g., PP1) redshift emission wavelengths, making them suitable for OLEDs .

- Alkoxy/Sulfanyl Groups : Difluoromethoxy or thienylsulfanyl groups improve solubility and electronic properties but may reduce thermal stability compared to fluorophenyl derivatives .

Structural and Crystallographic Comparisons

- Crystal Packing : 4,6-Bis(4-fluorophenyl)pyrimidine derivatives form 1D chains via C–H···F hydrogen bonds and 3D networks through π-π interactions (centroid distances: ~3.74 Å) . In contrast, 4,6-dichloro analogs (e.g., ) lack fluorine-mediated hydrogen bonds, relying instead on halogen-halogen interactions.

- Thermal Stability : The 4-fluorophenyl derivative melts at 275°C , whereas 4,6-bis(difluoromethoxy)pyrimidine melts at 48°C , highlighting the impact of flexible alkoxy groups on lattice energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.